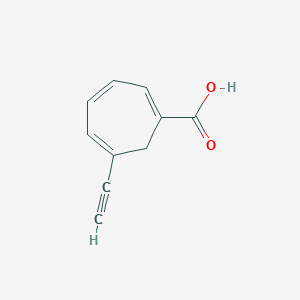![molecular formula C11H17NO3 B070330 Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate CAS No. 179060-29-8](/img/structure/B70330.png)
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate
Descripción general
Descripción
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate, also known as A77 1726, is a chemical compound that has been found to possess several pharmacological properties. It is a prodrug of leflunomide, which is used in the treatment of rheumatoid arthritis. The compound has been extensively studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate acts by inhibiting the activity of dihydroorotate dehydrogenase, which is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for the proliferation of immune cells.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate has been found to possess several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. The compound has also been found to inhibit the proliferation of T cells and B cells, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate in lab experiments is its specificity for dihydroorotate dehydrogenase. This specificity allows for the selective inhibition of immune cell proliferation without affecting other cell types. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can lead to adverse effects on cell viability.
Direcciones Futuras
There are several future directions for the study of Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate. One direction is the investigation of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Another direction is the development of more potent and selective inhibitors of dihydroorotate dehydrogenase, which can lead to more effective treatments for immune-related diseases. Additionally, the compound can be studied for its potential use in combination therapies with other drugs.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, immunomodulatory, and antiproliferative properties. The compound has been studied for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and psoriasis.
Propiedades
Número CAS |
179060-29-8 |
|---|---|
Nombre del producto |
Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate |
Fórmula molecular |
C11H17NO3 |
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(furan-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)12-6-4-9-5-7-14-8-9/h5,7-8H,4,6H2,1-3H3,(H,12,13) |
Clave InChI |
WCYYCMDUMYZLDU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC1=COC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=COC=C1 |
Sinónimos |
Carbamic acid, [2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine](/img/structure/B70248.png)
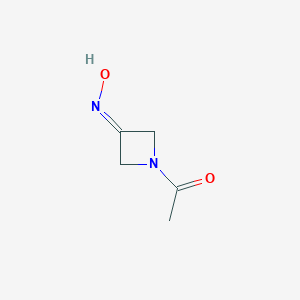
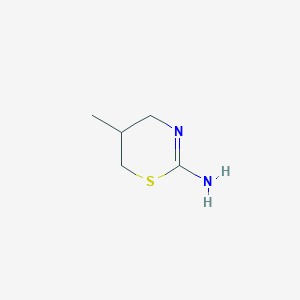
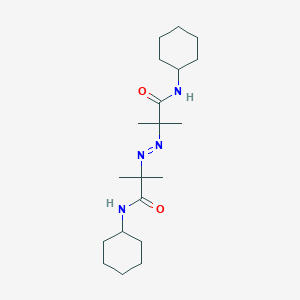
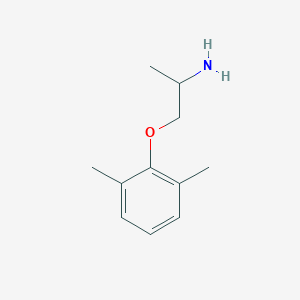
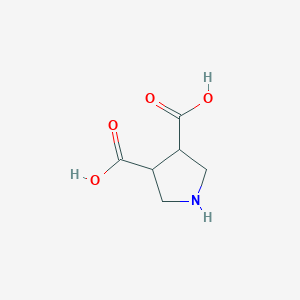
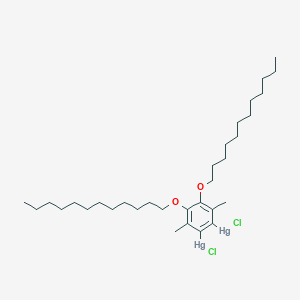
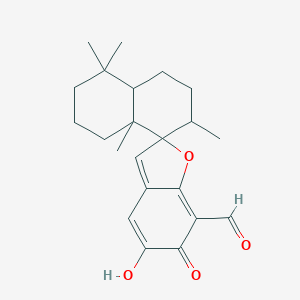
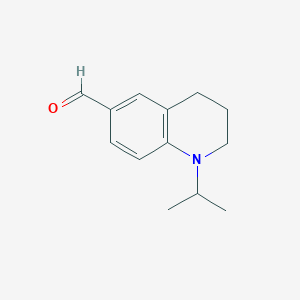

![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)
